5-Iodo-2-methylanisole
Overview
Description
5-Iodo-2-methylanisole is a chemical compound with the linear formula C8H9IO . It is a versatile building block that can be used in the preparation of complex compounds .
Synthesis Analysis
5-Iodo-2-methylanisole is an intermediate in the synthesis of many biologically active compounds, such as pharmaceuticals, pesticides, and herbicides . It can be used in the preparation of complex compounds .Molecular Structure Analysis
The molecular weight of 5-Iodo-2-methylanisole is 248.06 g/mol . The InChI code for this compound is 1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 .Chemical Reactions Analysis
5-Iodo-2-methylanisole is a versatile building block that can be used in various chemical reactions . For instance, it can be used in the preparation of complex compounds . It is also an intermediate in the synthesis of many biologically active compounds .Physical And Chemical Properties Analysis
5-Iodo-2-methylanisole is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Transcriptional Regulation and DNA Methylation
Research on Methyl-CpG-Binding Proteins : Studies like the one by Nan et al. (1998) focus on the role of methyl-CpG-binding proteins like MeCP2 in gene regulation. This research highlights the interaction between DNA methylation and histone deacetylation, fundamental processes in mammalian development and viral genome repression.
DNA Methylation Mapping : The work of Clark et al. (1994) provides insights into DNA methylation's role in gene control. They developed a genomic sequencing technique for detecting methylated cytosines, essential for understanding gene regulation in development, aging, and cancer.
Chemical Analysis and Synthesis
Ninhydrin Reaction in Amino Acid Analysis : Research by Moore (1968) explores the use of alternative solvents like dimethyl sulfoxide for the ninhydrin reaction in amino acid analysis, contributing to safer and more efficient analytical methods.
Regiospecific Iodination : A study by Carreño et al. (1996) demonstrates the regiospecific iodination of methoxy substituted benzenes and naphthalenes, showing the application of 5-Iodo-2-methylanisole in organic synthesis.
Environmental Analysis
- Off-Flavor Compounds in Water Samples : In the environmental sector, the work of Benanou et al. (2003) involves the analysis of off-flavor compounds, including 2-methylisoborneol, in water samples. This research contributes to understanding and mitigating environmental contamination.
Pharmaceutical and Medical Applications
- Nucleoside Analogs in Antiviral Activity : The study by Smith et al. (1982) discusses a nucleoside analog with potent antiviral activity, illustrating the role of 5-Iodo-2-methylanisole derivatives in developing antiviral drugs.
Research on Human Cancer Cell Lines
- DNA Methylation in Cancer Cell Lines : The research by Paz et al. (2003) focuses on the DNA methylation environment in human cancer cell lines, which is crucial for understanding cancer cell behavior and developing treatments.
Safety And Hazards
5-Iodo-2-methylanisole is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Future Directions
properties
IUPAC Name |
4-iodo-2-methoxy-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKISKVALBFNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447337 | |
Record name | 5-iodo-2-methyl anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylanisole | |
CAS RN |
220728-62-1 | |
Record name | 5-iodo-2-methyl anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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